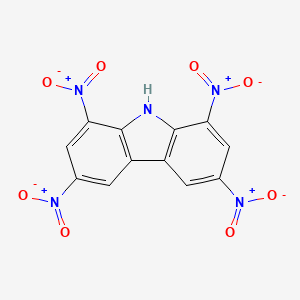

1,3,6,8-Tetranitrocarbazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 15106. The United Nations designated GHS hazard class pictogram is Explosive;Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,3,6,8-tetranitro-9H-carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5N5O8/c18-14(19)5-1-7-8-2-6(15(20)21)4-10(17(24)25)12(8)13-11(7)9(3-5)16(22)23/h1-4,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUSWGNJYSBSOFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C3=C(N2)C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5N5O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1063516 | |

| Record name | 9H-Carbazole, 1,3,6,8-tetranitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1063516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4543-33-3 | |

| Record name | 1,3,6,8-Tetranitrocarbazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4543-33-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,6,8-Tetranitrocarbazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004543333 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nirosan | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15106 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9H-Carbazole, 1,3,6,8-tetranitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9H-Carbazole, 1,3,6,8-tetranitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1063516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,6,8-tetranitrocarbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.636 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3,6,8-TETRANITROCARBAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6M5VL5EW3V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1,3,6,8-Tetranitrocarbazole (TNC)

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the core properties of 1,3,6,8-Tetranitrocarbazole (TNC), an energetic material of significant interest in pyrotechnics and specialized military applications. Synthesized from carbazole, a readily available coal tar derivative, TNC is a secondary explosive whose performance characteristics are comparable to those of well-known nitroaromatic compounds like Trinitrotoluene (TNT) and Tetryl. This document details the optimized synthesis of TNC, its fundamental physicochemical and structural properties, thermal behavior, and key performance characteristics. Furthermore, it outlines standardized analytical methodologies for its characterization and discusses essential safety and handling considerations based on available data for related compounds. This guide is intended for researchers, chemists, and engineers in the fields of energetic materials science and defense technology.

Introduction and Strategic Importance

This compound (TNC), also known by the synonym Nirosan, is a high-energy, nitroaromatic heterocyclic compound. Structurally, it consists of a carbazole core—a tricyclic system with two benzene rings fused to a central nitrogen-containing five-membered ring—symmetrically substituted with four nitro groups. This high degree of nitration imparts significant energetic potential.

The strategic value of TNC lies in its role as a stable and powerful secondary explosive.[1] It is primarily utilized in pyrotechnic formulations where controlled energy release is paramount.[2][3] Its properties also make it a candidate for inclusion in advanced munitions and solid rocket propellants, contributing to enhanced stability and energy output compared to some traditional explosives.[1] The synthesis of TNC is based on the nitration of carbazole, a cost-effective starting material, making its production scalable and economically viable.[4] A key technical report notes that its electron-accepting ability and quantum mechanical properties closely resemble those of Tetryl, while its overall explosive properties are expected to be similar to TNT and picramide, positioning it as a significant compound in the landscape of energetic materials.[4]

Physicochemical and Structural Properties

The reliable performance of an energetic material is fundamentally linked to its physical and chemical characteristics. TNC is a pale yellow to brown crystalline solid, and its properties have been well-characterized.[1]

Core Physical Data

A summary of the fundamental physical and chemical properties of TNC is presented in the table below. The density and melting point are critical parameters for quality control and formulation development, indicating the purity and crystalline form of the material.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₅N₅O₈ | [5] |

| Molecular Weight | 347.20 g/mol | [5][] |

| Appearance | Light yellow to brown crystalline powder | [1] |

| Melting Point | 291 - 296 °C | [1][4][5] |

| Density | 1.73 - 1.893 g/cm³ | [4][5] |

| CAS Number | 4543-33-3 | [5] |

| Calculated Water Solubility | log₁₀WS = -6.90 (mol/L) | [7] |

| Calculated Octanol/Water Partition Coefficient | logPₒ/w = 2.472 | [7] |

Molecular and Crystal Structure

The structure of TNC has been elucidated by single-crystal X-ray diffraction. It crystallizes in the monoclinic system with the space group P21/c.[4] The tricyclic carbazole ring system is nearly planar.[4] The four nitro groups are the energetic drivers of the molecule, contributing to its high density and explosive power.

Spectroscopic analysis is crucial for confirming the identity and purity of synthesized TNC. Fourier-transform infrared (FT-IR) spectroscopy is particularly informative for identifying key functional groups.

-

FT-IR Key Absorption Bands: [4]

-

~3438 cm⁻¹: N-H stretching of the carbazole amine.

-

~3091 cm⁻¹: Aromatic C-H stretching.

-

~1551 cm⁻¹: Asymmetric stretching of the -NO₂ groups.

-

~1327 cm⁻¹: Symmetric stretching of the -NO₂ groups.

-

While ¹H NMR spectra for TNC are not commonly reported in the literature, the expected spectrum would feature highly deshielded protons in the aromatic region due to the strong electron-withdrawing effects of the four nitro groups.

Synthesis and Purification

The synthesis of TNC has evolved from multi-pot processes involving sulfonation to more efficient one-pot methods that exclusively use nitric acid.[2] The optimization of this synthesis is critical for producing the desired 1,3,6,8-isomer in high yield and purity, meeting standards such as the military specification MIL-T-13723A.[2]

Optimized One-Pot Synthesis Protocol

This protocol is adapted from a method developed to simplify production and avoid the use of sulfuric acid.[2][3] The rationale behind this single-reagent approach is to streamline the manufacturing process, making it a better fit for industrial production environments.[2]

Step-by-Step Methodology:

-

Reaction Setup: Charge the reaction vessel with 90% nitric acid.

-

Carbazole Addition: Gradually add carbazole to the nitric acid while maintaining the reactor temperature at a constant 45°C. This controlled addition is crucial to manage the exothermic nitration reaction and prevent runaway reactions or the formation of unwanted byproducts.

-

Concentration Adjustment: After the complete addition of carbazole, introduce more nitric acid to increase the final concentration of the solution to 94%. This higher concentration drives the nitration to completion, ensuring full tetranitration.

-

Heating & Hold: Heat the reaction mixture to 80°C and hold at this temperature for 2 hours. This heating period provides the necessary activation energy for the substitution of nitro groups onto the aromatic rings.[2][3]

-

Quenching: Cool the mixture and add a 55% nitric acid solution as a quench.[2] The addition of a weaker acidic solution reduces the solubility of the TNC product, causing it to precipitate out of the solution and thereby significantly increasing the isolated yield from ~40% to over 55%.[2]

-

Isolation: Allow the mixture to cool to ambient temperature, then filter the solid product.

-

Washing: Wash the filtered TNC cake first with 70% nitric acid and then with water to remove residual acid and soluble impurities.[2][3] This results in crude TNC with yields between 40% and 65%.[2]

Caption: Optimized one-pot synthesis workflow for this compound.

Purification

To achieve the high purity required for its applications, crude TNC undergoes a purification process based on solvent digestion.

Step-by-Step Methodology:

-

Digestion: The crude TNC is suspended in acetone and heated to reflux for 30-60 minutes.[2] Acetone is an effective solvent for TNC and related organic impurities at elevated temperatures. This step dissolves the TNC, allowing impurities to be either dissolved or remain as a separate solid phase.

-

Precipitation: The hot acetone slurry is then quenched with water. The addition of water, a non-solvent for TNC, drastically reduces its solubility, causing the purified TNC to rapidly crystallize out of the solution.

-

Final Isolation: The purified TNC solids are filtered, washed with water, and dried to yield the final crystalline product.[2]

Energetic Properties and Thermal Stability

TNC is classified as a secondary explosive, meaning it is relatively insensitive to initiation and requires a significant shockwave, such as that from a primary explosive, to detonate.[] This property ensures greater safety during handling and storage.

Performance and Detonation Characteristics

While specific, publicly available experimental data for TNC's detonation velocity and pressure are limited, its performance is authoritatively stated to be comparable to that of TNT and Tetryl.[4] Detonation velocity is a critical measure of an explosive's performance, indicating the speed at which the detonation wave travels through the material.[8] Detonation pressure is related to the explosive's brisance, or its shattering effect on surrounding materials.[8]

The properties of these materials can be predicted with modern computational methods, which analyze factors like density, enthalpy of formation, and the gaseous products of detonation.[9]

Comparative Energetic Properties:

| Property | 1,3,6,8-TNC | TNT | Tetryl |

| Density (g/cm³) | 1.73 - 1.89 | 1.60 | 1.71 |

| Detonation Velocity (m/s) | Not Published (Predicted similar to TNT) | 6,900 | 7,570 |

| Primary Application | Pyrotechnics, Propellants | General Purpose Explosive | Booster Explosive |

Data for TNT and Tetryl sourced from Wikipedia's compilation of explosive detonation velocities.[8]

Thermal Stability and Decomposition

The thermal stability of an energetic material is a critical safety parameter, defining the temperature limits for safe storage and processing. TNC demonstrates high thermal stability.

-

Decomposition: Thermal analysis using Differential Scanning Calorimetry (DSC) and Thermogravimetry (TG) shows that pure TNC undergoes complete, single-step decomposition in the temperature range of 385-425 °C.[]

-

Flash Point: The flash point is reported as 350 °C.[4]

-

Stabilization: Research has shown that the addition of certain nanoparticles to TNC can further enhance its thermal stability, a promising avenue for the development of advanced explosive composites with improved safety profiles.[]

Analytical Characterization Protocols

Accurate and reproducible analysis is essential for quality control, stability assessment, and research in energetic materials. The following sections describe representative protocols for the analysis of TNC.

Purity and Thermal Analysis by DSC

Differential Scanning Calorimetry (DSC) is a primary technique for assessing the purity of TNC (via melting point depression) and its thermal stability.[2][10]

Representative DSC Protocol:

-

Sample Preparation: Accurately weigh 0.5 - 2.0 mg of dry TNC into a vented aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Heat the sample from ambient temperature to 450 °C at a constant heating rate of 10 °C/min under an inert nitrogen atmosphere.

-

Data Analysis:

-

Melting Point: Determine the onset and peak temperature of the endothermic event corresponding to melting. A sharp melting peak close to 296 °C indicates high purity.[4] A suppressed melting point suggests the presence of impurities.[2]

-

Decomposition: Identify the onset temperature of the large exothermic event corresponding to decomposition. This provides a direct measure of thermal stability.[10]

-

Caption: Workflow for the thermal analysis of TNC using Differential Scanning Calorimetry.

Purity Analysis by HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for separating and quantifying nitroaromatic compounds in complex mixtures, as outlined in methodologies like EPA Method 8330B.[11]

Representative HPLC Protocol:

-

Standard Preparation: Prepare a stock solution of high-purity TNC in acetonitrile. Create a series of calibration standards by serial dilution.

-

Sample Preparation: Dissolve a precisely weighed amount of the TNC sample in acetonitrile.

-

Chromatographic Conditions:

-

Column: Phenyl Hydride column (e.g., 4.6 x 150 mm, 4µm) or a C18 column.[12]

-

Mobile Phase: A gradient of Acetonitrile and Water (both with 0.1% Formic Acid).[12]

-

Gradient Program: A typical gradient might run from 25% to 65% Acetonitrile over 10 minutes.[12]

-

Flow Rate: 1.0 mL/min.[12]

-

Detection: UV detector set to 254 nm.[12]

-

Injection Volume: 1-5 µL.

-

-

Data Analysis: Identify the TNC peak by comparing its retention time to that of the standard. Quantify the amount of TNC in the sample by comparing the peak area to the calibration curve.

Safety, Handling, and Toxicity

As an energetic material, this compound requires careful handling protocols. Commercially, it is often supplied wetted with approximately 40% water to reduce its sensitivity and ensure stability during transport and storage.[1]

-

Classification: TNC is classified as a flammable solid.

-

Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid friction, shock, and sparks.[13] Work should be conducted in a well-ventilated area or fume hood.

-

Toxicity: Specific toxicological data for TNC is not widely available. However, data from related compounds provide a basis for assessing potential hazards.

-

The parent compound, carbazole, is classified as very toxic to aquatic life with long-lasting effects.[]

-

Studies on other nitrated carbazoles and polycyclic aromatic hydrocarbons have indicated that nitration can increase mutagenic activity. Therefore, TNC should be handled as a potential mutagen.

-

Conclusion

This compound is a well-characterized energetic material with a valuable performance profile that makes it suitable for a range of pyrotechnic and military applications. Its optimized one-pot synthesis from an inexpensive precursor is a key advantage for its practical implementation. While its explosive power is comparable to that of TNT, its high thermal stability is a significant asset for formulation safety. This guide has provided the core technical data and validated methodologies necessary for scientists and engineers to safely handle, characterize, and utilize TNC in research and development settings. Further investigation into its specific detonation parameters and a comprehensive toxicological assessment would be valuable contributions to the field.

References

-

Singh, S. K., & Price, D. W. (2013). This compound (TNC) SYNTHESIS AND OPTIMIZATION (Technical Report ARMET-TR-12014). U.S. Army Armament Research, Development and Engineering Center (ARDEC). [Link]

-

Defense Technical Information Center. (2013). This compound (TNC) Synthesis and Optimization. Retrieved January 24, 2026, from [Link]

-

ResearchGate. (2025). This compound (TNC): Efficient One-Pot Synthesis, X-ray Crystallographic Analysis, and Property Evaluation. Retrieved January 24, 2026, from [Link]

-

LookChem. (n.d.). This compound. Retrieved January 24, 2026, from [Link]

-

NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved January 24, 2026, from [Link]

-

U.S. EPA. (n.d.). 9H-Carbazole, 1,3,6,8-tetranitro- - Substance Details. Substance Registry Services. Retrieved January 24, 2026, from [Link]

-

MicroSolv Technology Corporation. (n.d.). Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. Retrieved January 24, 2026, from [Link]

-

U.S. EPA. (2006). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). Retrieved January 24, 2026, from [Link]

-

Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Carbazole. Retrieved January 24, 2026, from [Link]

-

Wikipedia. (n.d.). Table of explosive detonation velocities. Retrieved January 24, 2026, from [Link]

-

Tetryl - Wikipedia. (n.d.). Retrieved January 24, 2026, from [Link]

-

Global Substance Registration System. (n.d.). This compound. Retrieved January 24, 2026, from [Link]

-

TA Instruments. (2025). Precision Testing for Energetic Materials and Propellants. Retrieved January 24, 2026, from [Link]

-

AKTS. (n.d.). Up-Scaling of DSC Data of High Energetic Materials. Retrieved January 24, 2026, from [Link]

-

Torontech. (2025). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. Retrieved January 24, 2026, from [Link]

-

Cheméo. (n.d.). Chemical Properties of this compound (CAS 4543-33-3). Retrieved January 24, 2026, from [Link]

-

Politzer, P., Lane, P., & Murray, J. S. (n.d.). Computational Characterization of a Potential Energetic Compound: 1,3,5,7-Tetranitro-2,4,6,8-tetraazacubane. Retrieved January 24, 2026, from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. researchgate.net [researchgate.net]

- 5. GSRS [gsrs.ncats.nih.gov]

- 7. This compound (CAS 4543-33-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. Table of explosive detonation velocities - Wikipedia [en.wikipedia.org]

- 9. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 10. Precision Testing for Energetic Materials and Propellants [tainstruments.com]

- 11. epa.gov [epa.gov]

- 12. Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote [mtc-usa.com]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1,3,6,8-Tetranitrocarbazole (TNC)

Prepared for Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Energetic Landscape of a Unique Heterocycle

1,3,6,8-Tetranitrocarbazole (TNC), identified by its CAS number 4543-33-3, represents a significant molecule within the field of energetic materials. As a polynitrated derivative of carbazole, a tricyclic aromatic heterocycle, TNC holds a unique position due to its chemical architecture and resultant properties. The strategic placement of four nitro groups onto the carbazole backbone imbues the molecule with a high energy density and specific thermal characteristics, making it a subject of considerable interest for applications demanding high performance and stability.[1] This guide seeks to provide a comprehensive technical overview of TNC, from its fundamental chemical principles to its practical synthesis and characterization, tailored for a scientific audience engaged in advanced materials research.

Section 1: Physicochemical and Structural Profile

This compound is a crystalline solid, with its appearance described as a pale yellow to greyish-reddish yellow powder.[2] The introduction of four nitro groups, which are strong electron-withdrawing groups, significantly influences the electronic properties and reactivity of the carbazole core. These nitro groups also act as oxidizing moieties, while the carbazole backbone serves as a carbon-rich fuel, a common characteristic of many energetic materials that allows for combustion without an external oxidizer.[3]

Key Physicochemical Data

For ease of reference, the fundamental physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 4543-33-3 | [4] |

| Molecular Formula | C₁₂H₅N₅O₈ | [4] |

| Molecular Weight | 347.20 g/mol | [4] |

| Melting Point | 291-296°C | [4][5] |

| Density | 1.73 - 1.893 g/cm³ | [4][5] |

| Appearance | Pale yellow to greyish-reddish yellow crystalline powder | [2] |

| Solubility | Soluble in pyridine | [2] |

Structural Elucidation

The molecular structure of TNC has been determined through X-ray crystallography, revealing a monoclinic crystal system with the space group P21/c.[5] The tricyclic carbazole ring system is nearly planar.[6] Spectroscopic techniques are crucial for routine characterization. Fourier-transform infrared (FT-IR) spectroscopy of TNC shows key absorption bands corresponding to the N-H stretch (around 3438 cm⁻¹), aromatic C-H stretching, and, most importantly, the symmetric and asymmetric stretching of the nitro groups (typically around 1551 cm⁻¹ and 1327 cm⁻¹, respectively).[5]

Section 2: Synthesis and Purification Methodologies

The synthesis of this compound is a process that demands careful control of reaction conditions to ensure the selective formation of the desired isomer in high yield and purity.[7] Historically, the synthesis has involved a mixed-acid system of sulfuric and nitric acids.[7] However, more recent optimizations have focused on developing simpler and more efficient one-pot procedures.[5][7]

Optimized One-Pot Synthesis Protocol

This protocol is based on an optimized method that avoids the initial sulfonation step, leading to a more streamlined process.[7][8]

Step 1: Initial Nitration

-

Carbazole is slowly added to 90% nitric acid while maintaining the reactor temperature at a constant 45°C.[7][8] The careful control of temperature at this stage is critical to manage the exothermic nature of the nitration reaction and prevent the formation of undesired byproducts.

Step 2: Increasing Nitrating Agent Concentration

-

Following the complete addition of carbazole, more nitric acid is introduced to increase the final concentration to approximately 94%.[7][8]

Step 3: Driving the Reaction to Completion

-

The reaction mixture is then heated to 80°C and held at this temperature for 2 hours to ensure the complete tetranitration of the carbazole ring.[7][8]

Step 4: Quenching and Precipitation

-

A 55% nitric acid solution is added to the mixture to quench the reaction and precipitate the crude TNC product.[7][8] The mixture is then allowed to cool to ambient temperature.

Step 5: Isolation and Washing of Crude Product

-

The precipitated solid is isolated by filtration.[7][8] The filter cake is then washed sequentially with 70% nitric acid and water to remove residual acids and soluble impurities.[7][8] This initial washing is crucial for the subsequent purification steps. The yield of crude TNC from this process is typically in the range of 40-65%.[7][8]

Step 6: Purification by Recrystallization

-

The crude TNC is purified by digesting it in acetone at reflux for 30 to 60 minutes.[7][8] This step dissolves the TNC and some impurities.

-

The acetone slurry is then quenched with water, causing the purified TNC to precipitate out as a crystalline solid.[7][8]

-

The purified product is collected by filtration, washed with water, and dried.[7][8]

Caption: Key safety precautions for handling this compound.

References

-

Singh, S. K., & Price, D. W. (2013). This compound (TNC) Synthesis and Optimization. U.S. Army ARDEC Technical Report ARMET-TR-12014. [Link]

-

LookChem. (n.d.). This compound. [Link]

-

Defense Technical Information Center (DTIC). (2013). This compound (TNC) Synthesis and Optimization. [Link]

-

ResearchGate. (2026). This compound (TNC): Efficient One-Pot Synthesis, X-ray Crystallographic Analysis, and Property Evaluation. [Link]

-

NIST. (n.d.). This compound. [Link]

-

ResearchGate. (2025). Effect of Nanomaterials on Thermal Stability of 1,3,6,8-Tetranitro Carbazole. [Link]

-

PubMed Central. (n.d.). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. [Link]

-

Biblioteka Nauki. (n.d.). Effect of Nanomaterials on Thermal Stability of 1,3,6,8-Tetranitro Carbazole. [Link]

-

ResearchGate. (n.d.). Absorbance spectra and structures of the investigated explosives. [Link]

-

ScienceDirect. (n.d.). Nitro-tetrazole based high performing explosives. [Link]

-

Chemistry Stack Exchange. (2015). Why do nitro groups confer explosive tendencies?. [Link]

-

PubMed. (n.d.). Synthesis, characterization, and mutagenicity of nitrated 7H-dibenzo[c,g]carbazole and its phenolic derivatives. [Link]

-

PubMed. (n.d.). Crystal structure of 1,3,6,8-tetra-bromo-9-ethyl-9H-carbazole. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. spectrumchemical.com [spectrumchemical.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. lookchem.com [lookchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Crystal structure of 1,3,6,8-tetra-bromo-9-ethyl-9H-carbazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. apps.dtic.mil [apps.dtic.mil]

An In-depth Technical Guide to 1,3,6,8-Tetranitrocarbazole: Chemical Structure and Isomerism

This guide provides a comprehensive technical overview of 1,3,6,8-tetranitrocarbazole (TNC), a high-energy material of significant interest in pyrotechnic and explosive formulations. Intended for researchers, scientists, and professionals in drug development, this document delves into the core aspects of TNC's chemical structure, the nuances of its isomerism, and the established methodologies for its synthesis and characterization.

Introduction: The Carbazole Scaffold and the Impact of Nitration

Carbazole is a tricyclic aromatic heterocycle, consisting of two benzene rings fused to a five-membered nitrogen-containing ring.[1] This fundamental structure is a common motif in a variety of functional organic materials and naturally occurring products. The electron-rich nature of the carbazole nucleus makes it susceptible to electrophilic substitution reactions, with nitration being a key transformation to produce highly energetic materials. The introduction of nitro groups (-NO₂) profoundly alters the chemical and physical properties of the carbazole molecule, leading to a significant increase in energy content and density, rendering it useful for explosive and propellant applications.[2]

Among the various nitrated derivatives of carbazole, this compound stands out as a material with a balance of high energy, thermal stability, and relatively low sensitivity, making it a valuable component in specialized military and industrial applications.[3] This guide will focus specifically on the 1,3,6,8-isomer, while also exploring the broader context of tetranitrocarbazole isomerism.

Deciphering the Molecular Architecture: The Chemical Structure of this compound

The definitive structure of this compound has been elucidated through single-crystal X-ray diffraction analysis. This powerful technique provides precise information on bond lengths, bond angles, and the overall three-dimensional arrangement of atoms within the crystal lattice.

Crystallographic Data:

1,3,6,8-TNC crystallizes in the monoclinic crystal system with the space group P2₁/c.[1] The tricyclic carbazole core is nearly planar, a common feature for such aromatic systems.[4] The four nitro groups are attached to the 1, 3, 6, and 8 positions of the carbazole ring.

Below is a table summarizing key physical and chemical properties of this compound:

| Property | Value | Source |

| Molecular Formula | C₁₂H₅N₅O₈ | [5] |

| Molecular Weight | 347.2 g/mol | [5] |

| Appearance | Light yellow to brown to dark green crystalline powder | [2] |

| Melting Point | 291-296 °C | [1][2][5] |

| Density | 1.73 - 1.765 g/cm³ | [1] |

| CAS Number | 4543-33-3 | [5] |

Visualizing the Structure:

The following diagram, generated using the DOT language, illustrates the chemical structure of this compound, highlighting the connectivity of atoms and the positions of the nitro groups.

Caption: Chemical structure of this compound.

The Question of Isomerism: Regioselectivity in Carbazole Nitration

The synthesis of this compound is a classic example of electrophilic aromatic substitution. The positions of the incoming nitro groups are dictated by the electronic properties of the carbazole ring system. The nitrogen atom, through its lone pair, is an activating group and directs electrophiles to the ortho and para positions. In the context of the carbazole ring, the 3, 6, 1, and 8 positions are the most reactive sites.[4][6]

The formation of the 1,3,6,8-isomer as the major product is a result of a multi-step nitration process. The initial nitration steps lead to the formation of mono- and di-nitrocarbazoles. Subsequent nitration to the tetranitro level is governed by the deactivating effect of the already present nitro groups, which direct further substitution to the remaining activated positions.

While 1,3,6,8-TNC is the predominantly synthesized and most stable isomer, the potential for other tetranitrocarbazole isomers exists. Historical literature from 1953 proposed the separation of a minor isomer, 1,2,6,8-tetranitrocarbazole, during the nitration of carbazole with a nitric acid/sulfuric acid mixture at elevated temperatures.[3] However, the structural assignment of this isomer was based on limited infrared spectroscopic data and its selective solubility, and is therefore considered uncertain with modern analytical techniques.[3]

The following diagram illustrates the potential isomers of tetranitrocarbazole, highlighting the well-established 1,3,6,8-isomer and the historically proposed, but unconfirmed, 1,2,6,8-isomer.

Caption: Isomerism in Tetranitrocarbazole.

Synthesis and Characterization: From Laboratory to Application

The synthesis of this compound has been a subject of optimization to improve yield and purity while ensuring safety.

Synthetic Methodologies

Two primary synthetic routes have been historically employed:

-

Traditional Mixed Acid Method: This method involves the use of a mixture of concentrated sulfuric acid and nitric acid. The carbazole is first sulfonated by heating with sulfuric acid, followed by the addition of nitric acid to replace the sulfonate groups with nitro groups.[7]

-

Optimized One-Pot Nitric Acid Method: A more recent and simplified approach utilizes a one-pot process with nitric acid of varying concentrations. This method avoids the initial sulfonation step.[7][8]

Experimental Protocol: Optimized One-Pot Synthesis of this compound [7][8]

-

Initial Nitration: Add carbazole portion-wise to 90% nitric acid while maintaining the reactor temperature at 45°C.

-

Concentration Adjustment: After the complete addition of carbazole, introduce more nitric acid to increase the final concentration to 94%.

-

Heating: Heat the reaction mixture to 80°C and maintain this temperature for 2 hours.

-

Quenching: Cool the mixture and then add a 55% nitric acid quench. Allow the mixture to cool to ambient temperature.

-

Filtration and Washing: Filter the precipitated product and wash it sequentially with 70% nitric acid and then water.

-

Purification: The crude TNC can be further purified by digesting it in acetone at reflux for 30-60 minutes, followed by quenching with water, filtration, and washing with water to obtain the crystalline product.

The following flowchart visualizes the key steps in the optimized one-pot synthesis of 1,3,6,8-TNC.

Caption: Optimized One-Pot Synthesis Workflow for 1,3,6,8-TNC.

Characterization Techniques

The identity and purity of synthesized this compound are confirmed using a suite of analytical techniques:

-

Spectroscopy:

-

Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule. Key absorption bands for 1,3,6,8-TNC include N-H stretching (~3438 cm⁻¹), aromatic C-H stretching (~3091 cm⁻¹), and symmetric and asymmetric stretching of the -NO₂ groups (~1551 cm⁻¹ and ~1327 cm⁻¹, respectively).[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: While the solubility of TNC can be a challenge, NMR can provide detailed information about the hydrogen and carbon framework of the molecule.

-

-

Chromatography:

-

High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the synthesized compound and to separate it from any unreacted starting materials or isomeric byproducts.

-

-

Thermal Analysis:

-

Differential Scanning Calorimetry (DSC): Determines the melting point and decomposition temperature of the material, providing insights into its thermal stability.

-

Applications and Future Perspectives

The primary application of this compound is in the field of energetic materials.[2] Its properties make it suitable for use in:

-

Pyrotechnic Formulations: Where it can act as a high-energy fuel.[7][8]

-

Explosive Compositions: It can be used as a component in specialized explosive formulations due to its stability and energy output.[2]

-

Propellants: Its characteristics may be beneficial in certain solid propellant formulations.[2]

Beyond its use as an energetic material, the highly functionalized carbazole structure of TNC could potentially serve as a precursor for the synthesis of other novel compounds with applications in materials science and medicinal chemistry.

Conclusion

This compound is a well-characterized energetic material with a defined chemical structure and a predominant synthetic pathway that favors its formation over other potential isomers. The understanding of its molecular architecture, coupled with optimized synthetic protocols, allows for its reliable production for specialized applications. While the existence of other tetranitrocarbazole isomers remains a topic of historical interest, the 1,3,6,8-isomer is the cornerstone of current research and application in this field. Future work may focus on further refining synthetic methodologies to enhance yield and safety, as well as exploring the potential of this energetic molecule in other areas of chemical science.

References

-

Singh, S. K., & Price, D. W. (2013). This compound (TNC) Synthesis and Optimization. Defense Technical Information Center. [Link]

-

Defense Technical Information Center. (2013). This compound (TNC) Synthesis and Optimization. [Link]

-

Politzer, P., & Murray, J. S. (2017). This compound (TNC): Efficient One-Pot Synthesis, X-ray Crystallographic Analysis, and Property Evaluation. ResearchGate. [Link]

-

LookChem. (n.d.). This compound. [Link]

-

Bezuglyi, M., Grybauskaite, G., Bagdziunas, G., & Grazulevicius, J. V. (2015). Crystal structure of 1,3,6,8-tetra-bromo-9-ethyl-9H-carbazole. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 6), o373. [Link]

-

NIST. (n.d.). 2,4,5,7-Tetranitrocarbazole. NIST Chemistry WebBook. [Link]

-

Zhang, S. F., Zhou, D., & Yang, J. Z. (1995). Nitration of carbazole and N-alkylcarbazoles. Dyes and Pigments, 27(4), 287-296. [Link]

Sources

- 1. 2,4,5,7-Tetranitrocarbazole (CAS 28453-24-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. Investigating the structure-stability relationship in bridging isomers of bistetrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Palladium-catalyzed regioselective C1-selective nitration of carbazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Palladium-catalyzed regioselective C1-selective nitration of carbazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 1,3,6,8-Tetranitrocarbazole (TNC): Discovery, Synthesis, and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,6,8-Tetranitrocarbazole (TNC) is a highly nitrated aromatic heterocyclic compound that has garnered significant interest for its energetic properties. Its molecular structure, featuring a carbazole backbone substituted with four nitro groups, imparts a high energy density, making it a valuable component in various pyrotechnic and explosive formulations.[1][2] This guide provides a comprehensive overview of TNC, from its historical context and discovery to detailed synthesis protocols, physical and chemical properties, and applications. The information presented herein is intended to serve as a valuable resource for researchers and scientists working with high-energy materials.

Historical Perspective: From Carbazole to its Energetic Derivatives

The journey of this compound begins with its parent compound, carbazole. In 1872, German chemists Carl Graebe and Carl Glaser first isolated carbazole from coal tar, a complex mixture of organic compounds produced during the coking of coal.[3] The discovery of this robust heterocyclic scaffold paved the way for the exploration of its chemical reactivity and the synthesis of a wide array of derivatives.

While the precise date and the individual credited with the first synthesis of this compound are not definitively documented in readily available historical records, its development is intrinsically linked to the advancements in nitration chemistry in the late 19th and early 20th centuries. The nitration of aromatic compounds using mixtures of nitric and sulfuric acids became a standard industrial process, and it is highly probable that the exhaustive nitration of carbazole to its tetranitro derivative was first achieved during this era of intense research into energetic materials. During World War II, 1,3,6,8-TNC was reportedly used under the name "Gelbmehl" in combustible mixtures for time-delay fuses.[4]

Synthesis of this compound: From Traditional Methods to Modern Optimization

The synthesis of this compound can be achieved through several methodologies, primarily revolving around the nitration of carbazole. Two key approaches are the traditional mixed-acid method and a more contemporary, optimized one-pot synthesis.

Traditional Mixed-Acid Synthesis

The conventional method for producing TNC involves a two-step process: sulfonation followed by nitration.[5] This method, while effective, necessitates the use of sulfuric acid, which can present challenges in terms of waste disposal and equipment corrosion.

Reaction Pathway:

Caption: Traditional two-step synthesis of TNC.

Experimental Protocol: Mixed-Acid Synthesis [4]

-

Sulfonation:

-

In a reaction vessel equipped with a stirrer and cooling bath, carefully add 15 g (0.09 mol) of carbazole portion-wise to 100 mL of oleum (20% SO₃) while maintaining the temperature between 5-10 °C.

-

After the addition is complete, allow the mixture to warm to 40-60 °C and then heat to 95-100 °C for 3 hours to ensure complete sulfonation.

-

-

Nitration:

-

Cool the reaction mixture to approximately 60 °C.

-

Gradually add 46 g (0.45 mol) of powdered potassium nitrate in small portions, ensuring the temperature does not exceed 100 °C.

-

Once all the potassium nitrate has been added, maintain the temperature at 95-100 °C for an additional 4 hours to complete the nitration.

-

-

Isolation and Purification:

-

Allow the mixture to cool to room temperature with continuous stirring.

-

Pour the reaction mixture onto crushed ice to precipitate the crude TNC.

-

Filter the precipitate and wash thoroughly with water until the washings are neutral.

-

The crude product can be further purified by recrystallization from a suitable solvent such as acetone.

-

Optimized One-Pot Synthesis

In an effort to develop a more efficient and environmentally benign process, an optimized one-pot synthesis using only nitric acid has been developed.[5][6] This method eliminates the need for sulfuric acid and simplifies the overall procedure.

Reaction Pathway:

Caption: Optimized one-pot synthesis of TNC.

Experimental Protocol: One-Pot Nitric Acid Synthesis [5][6]

-

Nitration:

-

In a temperature-controlled reactor, add carbazole to 90% nitric acid while maintaining the temperature at 45 °C.

-

After the complete addition of carbazole, introduce more nitric acid to bring the final concentration to 94%.

-

Heat the reaction mixture to 80 °C and hold at this temperature for 2 hours.

-

-

Quenching and Isolation:

-

Cool the reaction mixture and then add a 55% nitric acid solution to quench the reaction and precipitate the product.[5]

-

Allow the mixture to cool to ambient temperature.

-

Filter the precipitated TNC and wash with 70% nitric acid followed by water.[5] This process typically yields crude TNC in the range of 40-65%.[5][6]

-

-

Purification:

Physical and Chemical Properties of this compound

A thorough understanding of the physical and chemical properties of TNC is crucial for its safe handling and application.

| Property | Value |

| Molecular Formula | C₁₂H₅N₅O₈ |

| Molecular Weight | 347.21 g/mol [4] |

| Appearance | Pale yellow solid |

| Melting Point | 296 °C[4] |

| Density | 1.73 g/cm³ (at 20 °C, by pycnometry)[4] |

| Detonation Velocity | Data not readily available in open literature. Expected to be comparable to other high explosives. |

| Impact Sensitivity | Data not readily available in open literature. |

| Friction Sensitivity | Data not readily available in open literature. |

| Solubility | Sparingly soluble in common organic solvents. |

Applications of this compound

The primary applications of this compound stem from its high energy content and stability.

-

Pyrotechnics: TNC is utilized as a "first-fire" composition in various pyrotechnic devices, including illumination rounds and signal grenades.[7] It serves to initiate the main pyrotechnic charge.

-

Explosives: As a high-energy density material, TNC is a component in some explosive formulations.[1] Its properties are considered to be comparable to those of TNT and picramide.[4]

-

Propellants: The compound's characteristics make it suitable for inclusion in certain propellant formulations, contributing to their overall performance.[1]

-

Chemical Intermediate: Beyond its energetic applications, TNC can also serve as a precursor in the synthesis of other specialized chemical compounds.[1]

Safety and Handling

This compound is a high-energy material and must be handled with appropriate precautions. It is sensitive to initiation by impact, friction, and heat. Standard laboratory safety protocols for handling explosive materials should be strictly followed, including the use of personal protective equipment (PPE) and working in a well-ventilated area, preferably within a blast shield. For transportation and storage, TNC is often wetted with water to reduce its sensitivity.[1]

Conclusion

This compound stands as a significant compound in the field of energetic materials. Its discovery, rooted in the early exploration of coal tar chemistry, has led to the development of a versatile high-energy material with important applications in pyrotechnics and explosives. The evolution of its synthesis from traditional mixed-acid methods to more streamlined one-pot processes reflects the ongoing drive for efficiency and safety in chemical manufacturing. While specific explosive performance data remains somewhat limited in open-source literature, its established use and comparison to other well-known explosives underscore its importance. This guide provides a foundational understanding for researchers and professionals, enabling further exploration and application of this energetic molecule.

References

-

Singh, S. K., & Price, D. W. (2013). This compound (TNC) Synthesis and Optimization. Defense Technical Information Center. [Link]

-

U.S. Army ARDEC, METC, & BAE Systems - OSI. (2013). This compound (TNC) SYNTHESIS AND OPTIMIZATION. [Link]

- Google Patents. (n.d.). US3986907A - Illuminating flare composition containing tetranitrocarbazole.

-

Damjanović-Vasilic, L., et al. (2017). This compound (TNC): Efficient One-Pot Synthesis, X-ray Crystallographic Analysis, and Property Evaluation. ResearchGate. [Link]

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 9H-Carbazole, 1,3,6,8-tetranitro-. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of this compound (CAS 4543-33-3). Retrieved from [Link]

-

Taylor & Francis. (n.d.). Friction sensitivity – Knowledge and References. Retrieved from [Link]

-

Army.mil. (2014, March 10). Picatinny scaling up in-house chemicals production to shun higher costs. [Link]

-

MATEC Web of Conferences. (2020). Computational simulation of safety parameters concerning friction and impact sensitivity of tested civil use explosives. [Link]

-

Wikipedia. (n.d.). Carbazole. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Detonation Performance of Insensitive Nitrogen-Rich Nitroenamine Energetic Materials Predicted from First-Principles Reactive Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Carbazole - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. army.mil [army.mil]

An In-depth Technical Guide to the Solubility and Stability of 1,3,6,8-Tetranitrocarbazole (TNC)

Introduction

1,3,6,8-Tetranitrocarbazole (TNC), a potent energetic material, holds a significant position in the fields of explosives, propellants, and pyrotechnics.[1] Its molecular structure, featuring a carbazole backbone heavily substituted with four nitro groups, imparts a high energy density, making it a compound of interest for both military and industrial applications.[1][] The performance, safety, and formulation of TNC-based materials are intrinsically linked to its fundamental physicochemical properties, namely its solubility and stability. This guide provides a comprehensive technical overview of these critical parameters, offering insights for researchers, chemists, and professionals in drug development and materials science. We will delve into the solubility of TNC in various media, its thermal and chemical stability, and the standardized methodologies for their evaluation.

Part 1: Solubility Profile of this compound

Understanding the solubility of TNC is paramount for its purification, formulation, and integration into various matrices. The purification process, for instance, often involves digestion in a solvent like acetone followed by quenching with an anti-solvent such as water to precipitate the purified crystals.[3][4]

Qualitative and Quantitative Solubility

Calculated physicochemical properties offer further insight into its solubility characteristics.

| Property | Value | Unit | Source |

| Log₁₀ of Water Solubility (log₁₀WS) | -6.90 | mol/L | [5] |

| Octanol/Water Partition Coefficient (logPₒ/w) | 2.472 | - | [5] |

The highly negative log₁₀WS value confirms its very low solubility in water. The positive logPₒ/w suggests a preference for lipophilic or organic environments over aqueous media.

The solubility of TNC, like most solid solutes, is expected to increase with rising temperature in most solvents, indicating an endothermic dissolution process.[6]

Experimental Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[7][8] The core principle is to achieve equilibrium between the undissolved solid and the solvent, ensuring the solution is saturated.

Methodology:

-

Preparation: Add an excess amount of TNC to a known volume of the selected solvent in a sealed, airtight vial or flask. The presence of undissolved solid is essential to ensure saturation.[7]

-

Equilibration: Agitate the suspension at a constant, controlled temperature for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.[8] Periodic checks can be made by analyzing samples at different time points (e.g., 24, 36, and 48 hours) until consecutive measurements yield the same solubility value.[7]

-

Phase Separation: Cease agitation and allow the undissolved solid to sediment. If necessary, centrifuge the sample to ensure a clear supernatant, free of any solid particles.

-

Sampling and Dilution: Carefully extract an aliquot of the clear supernatant. Accurately dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of TNC in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Back-calculate the original concentration of TNC in the undissolved sample, taking into account the dilution factor. This value represents the solubility of TNC in the chosen solvent at the specified temperature.

Caption: Workflow for Shake-Flask Solubility Determination.

Part 2: Stability of this compound

The stability of an energetic material is a critical determinant of its safety, shelf-life, and reliability.[9] TNC is generally recognized for its high stability, which makes it suitable for various applications in explosives and propellants.[1][]

Thermal Stability

Thermal stability is a measure of a compound's resistance to decomposition upon heating. TNC exhibits high thermal stability, with a high melting point and decomposition temperature.

| Property | Value | Unit | Source(s) |

| Melting Point | 291 - 296 | °C | [10][11] |

| Decomposition Temperature | 385 - 425 | °C | [9][12][13] |

| Flash Point | 347.2 - 350 | °C | [10][11] |

Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetry (TG) are instrumental in characterizing the thermal behavior of TNC. Studies have shown that pure TNC undergoes a single-step complete decomposition in the temperature range of 385-425°C.[12][13] The addition of certain nanoparticles has been observed to further enhance its thermal stability.[9]

Chemical Stability and Compatibility

TNC is used in pyrotechnic formulations, indicating its compatibility with other components commonly found in such mixtures.[3][4] However, as a highly nitrated aromatic compound, it should be considered potentially reactive with strong bases, reducing agents, and certain metals. A comprehensive chemical compatibility assessment is crucial before incorporating TNC into new formulations.[14]

The Safety Data Sheet (SDS) for TNC advises storing it in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials.[15][16]

Experimental Protocol for Thermal Stability Assessment (DSC)

Differential Scanning Calorimetry (DSC) is a powerful technique for determining the thermal stability of energetic materials by measuring the heat flow into or out of a sample as a function of temperature or time.[17]

Methodology:

-

Sample Preparation: Accurately weigh a small amount of TNC (typically 1-5 mg) into a DSC pan. Crimp the pan with a lid.

-

Instrument Setup: Place the sample pan and a reference pan (usually an empty, sealed pan) into the DSC cell.

-

Thermal Program: Program the DSC instrument to heat the sample at a constant rate (e.g., 5, 10, or 20 °C/min) under a controlled atmosphere (typically an inert gas like nitrogen).

-

Data Acquisition: Record the differential heat flow between the sample and the reference as the temperature increases.

-

Data Analysis: Analyze the resulting thermogram. An endothermic peak will indicate melting, while a sharp exothermic peak indicates decomposition. The onset temperature of the exotherm is often taken as the decomposition temperature. The area under the peak can be integrated to determine the enthalpy of decomposition.

Caption: Workflow for DSC-based Thermal Stability Analysis.

Part 3: Safety, Handling, and Storage

Given its energetic nature, strict adherence to safety protocols is mandatory when handling this compound.

-

Hazard Classification: TNC is classified as an explosive and is harmful if swallowed, in contact with skin, or inhaled.[15]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, protective clothing, and safety goggles with side-shields.[15][16]

-

Handling: Handle in a well-ventilated area, preferably within a fume hood, to avoid dust formation and inhalation.[15][16] Avoid shock, friction, and contact with heat, sparks, or open flames.[16] Do not eat, drink, or smoke when using this product.[15]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[15][16] It should be stored locked up and away from heat and ignition sources.[16]

Conclusion

This compound is a high-performance energetic material with notable thermal stability. Its solubility characteristics, particularly its affinity for polar aprotic solvents and poor aqueous solubility, are key to its purification and formulation. A thorough understanding of these properties, coupled with rigorous adherence to safety protocols, is essential for the successful and safe utilization of TNC in research and development. The methodologies outlined in this guide provide a framework for the consistent and reliable characterization of TNC and other energetic materials.

References

-

Singh, S. K., & Price, D. W. (2013). This compound (TNC) SYNTHESIS AND OPTIMIZATION. Defense Technical Information Center. [Link]

-

LookChem. (n.d.). This compound. LookChem. [Link]

-

ResearchGate. (2026). This compound (TNC): Efficient One-Pot Synthesis, X-ray Crystallographic Analysis, and Property Evaluation. ResearchGate. [Link]

-

Singh, S. K., & Price, D. W. (2013). This compound (TNC) Synthesis and Optimization. Defense Technical Information Center. [Link]

-

ResearchGate. (2017). Effect of Nanomaterials on Thermal Stability of 1,3,6,8-Tetranitro Carbazole. ResearchGate. [Link]

-

Biblioteka Nauki. (n.d.). Effect of Nanomaterials on Thermal Stability of 1,3,6,8-Tetranitro Carbazole. Biblioteka Nauki. [Link]

-

ResearchGate. (n.d.). Effect of Nanomaterials onThermal Stability of 1,3,6,8-Tetranitro Carbazole. ResearchGate. [Link]

-

ResearchGate. (2023). Solubility Determination and Comprehensive Analysis of the New Heat-Resistant Energetic Material TNBP. ResearchGate. [Link]

-

Pharmatutor. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Pharmatutor. [Link]

-

PubMed. (2010). QSPR modeling of thermal stability of nitroaromatic compounds: DFT vs. AM1 calculated descriptors. PubMed. [Link]

-

Cheméo. (n.d.). Chemical Properties of this compound (CAS 4543-33-3). Cheméo. [Link]

-

Dissolution Technologies. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

-

Ramin, M., Vogelsanger, B., Müller, M., & Pausch, B. (2018). Stability Testing of Nitrocellulose. [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

-

IKEV. (n.d.). The Complete Stability Testing for a Successful Application Strategies, Requirements, Basic Principles Performance, Documents 2. IKEV. [Link]

-

IJNRD. (2023). AN OVERVIEW OF STABILITY TESTING GUIDELINEs OF PHARMACEUTICAL PRODUCTs. IJNRD. [Link]

-

EPRA JOURNALS. (n.d.). STABILITY TESTING OF PHARMACEUTICAL PRODUCTS. EPRA JOURNALS. [Link]

-

Agency for Toxic Substances and Disease Registry | ATSDR. (n.d.). 5. POTENTIAL FOR HUMAN EXPOSURE 5.1 OVERVIEW. ATSDR. [Link]

-

Warren Rupp. (n.d.). Chemical Compatibility Guide. Warren Rupp. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. This compound (CAS 4543-33-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. researchgate.net [researchgate.net]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. researchgate.net [researchgate.net]

- 10. lookchem.com [lookchem.com]

- 11. researchgate.net [researchgate.net]

- 12. bibliotekanauki.pl [bibliotekanauki.pl]

- 13. researchgate.net [researchgate.net]

- 14. ingersollrand.jp [ingersollrand.jp]

- 15. echemi.com [echemi.com]

- 16. tcichemicals.com [tcichemicals.com]

- 17. pharmaexcipients.com [pharmaexcipients.com]

An In-Depth Technical Guide to the Thermal Decomposition Analysis of 1,3,6,8-Tetranitrocarbazole

Abstract

This technical guide provides a comprehensive framework for the thermal decomposition analysis of 1,3,6,8-Tetranitrocarbazole (TNC), a significant secondary explosive. Tailored for researchers, chemists, and safety professionals in the field of energetic materials, this document delves into the core principles of thermal analysis, presents detailed, self-validating experimental protocols, and explores the mechanistic and kinetic aspects of TNC decomposition. By integrating established thermoanalytical techniques—Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)—this guide offers a robust methodology for characterizing the thermal stability and hazard profile of TNC. The causality behind experimental choices is explained, and all data is contextualized with authoritative sources to ensure scientific integrity.

Introduction to this compound (TNC): An Energetic Material of Interest

Chemical Identity and Physicochemical Properties

This compound (TNC) is a nitroaromatic explosive known for its use in composite explosive formulations.[1][2] Its primary role in these formulations is often to enhance stability and reduce sensitivity.[1][2] The molecular structure of TNC, featuring a carbazole backbone with four nitro groups, is fundamental to its energetic properties.

-

Chemical Formula: C₁₂H₅N₅O₈

-

Molecular Weight: 347.20 g/mol

-

Appearance: White to yellow solid

-

CAS Number: 4543-33-3

Synthesis and Purification Considerations

The synthesis of TNC is a critical process that directly impacts its purity and, consequently, its thermal stability. An optimized synthesis process involves the nitration of carbazole using a mixture of nitric acid.[3][4] The process typically begins with the addition of carbazole to 90% nitric acid at a controlled temperature of 45°C.[3][4] Subsequently, more nitric acid is introduced to increase the concentration to 94%, followed by heating to 80°C for approximately two hours.[3][4]

Purification is equally crucial. A common method involves digesting the crude TNC in acetone at reflux, followed by quenching with water.[3] The purity of the final product can be assessed using techniques like DSC, where a sharp melting point endotherm is indicative of high purity.[3] For instance, a melting point above 295°C is often correlated with a purity of at least 89%.[3]

Significance in Materials Science and Energetics

The study of TNC's thermal decomposition is paramount for several reasons. As a secondary explosive, its stability under various thermal conditions dictates its safety during storage, handling, and application.[2] Understanding the kinetics and mechanism of its decomposition provides invaluable data for predicting its shelf life and ensuring reliability.[2] Furthermore, this knowledge is essential for developing safer and more stable explosive composites.[1][2]

Principles of Thermal Decomposition Analysis

The "Why": Probing the Stability of Energetic Materials

Thermal analysis of energetic materials like TNC is crucial for assessing their thermal stability and potential hazards.[2] The exothermic decomposition of these materials can lead to catastrophic failures if not properly understood and controlled.[2] By subjecting a material to a controlled temperature program, we can determine key parameters such as the onset of decomposition, the energy released, and the mechanism of degradation.

The "How": A Synergy of Thermoanalytical Techniques

A multi-technique approach provides a comprehensive and cross-validated understanding of thermal behavior. For TNC, the combination of Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) is particularly effective.

-

2.2.1 Differential Scanning Calorimetry (DSC): Unveiling Energetics DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It allows for the identification of thermal events such as melting (endothermic) and decomposition (exothermic). For TNC, the DSC curve reveals a distinct melting point, followed by a strong exothermic peak corresponding to its decomposition.[1]

-

2.2.2 Thermogravimetric Analysis (TGA): Tracking Mass Loss TGA measures the change in mass of a sample as a function of temperature. This technique is essential for determining the temperature range over which decomposition occurs and the extent of mass loss. The TGA curve for pure TNC shows a complete, single-step decomposition.[1][2]

Experimental Workflow: A Self-Validating Protocol for TNC Thermal Analysis

The following protocols are designed to be self-validating, meaning the results from DSC and TGA should correlate and provide a cohesive picture of the thermal decomposition process.

Pre-analysis: Sample Preparation and Safety Protocols

CAUTION: this compound is a flammable and potentially explosive solid. It is also suspected of causing genetic defects and may cause cancer.[5] All handling must be performed in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and protective clothing.[6][7] Use non-sparking tools and take precautions against static discharge.[6]

-

Sample Acquisition: Ensure the TNC sample is of high purity. Document the synthesis and purification history if available.

-

Sample Mass: Accurately weigh a small amount of the sample (typically 0.5 - 2.0 mg) using a microbalance. A smaller sample size minimizes the risk of a hazardous event and reduces thermal gradients within the sample.

-

Crucible Selection: Use aluminum crucibles for DSC and ceramic (e.g., alumina) crucibles for TGA. For DSC, it is advisable to use hermetically sealed crucibles to contain any pressure generated during decomposition, although a pinhole lid may be used to allow for the escape of gaseous products.

Step-by-Step DSC Protocol for TNC

-

Causality: The goal is to determine the melting point and the onset, peak, and end temperatures of the exothermic decomposition, as well as the enthalpy of decomposition.

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium) before the experiment.

-

Sample Encapsulation: Place the weighed TNC sample into an aluminum crucible and hermetically seal it. Prepare an identical empty crucible as a reference.

-

Atmosphere: Purge the DSC cell with an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 50 mL/min). This prevents oxidative side reactions and ensures a stable baseline.

-

Temperature Program:

-

Equilibrate the sample at a starting temperature well below the melting point (e.g., 50°C).

-

Heat the sample at a constant rate (e.g., 10°C/min) to a final temperature well above the decomposition range (e.g., 500°C). A range of heating rates (e.g., 5, 10, 15, 20°C/min) should be used if kinetic analysis is desired.[1][2]

-

-

Data Analysis:

-

Identify the endothermic peak corresponding to the melting of TNC.

-

Identify the exothermic peak(s) corresponding to decomposition. Determine the onset temperature (Tₒ), peak temperature (Tₚ), and enthalpy of decomposition (ΔH).

-

Step-by-Step TGA Protocol for TNC

-

Causality: The objective is to determine the temperature range of mass loss and the percentage of non-volatile residue, which should correlate with the decomposition event observed in the DSC.

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using appropriate standards.

-

Sample Loading: Place the weighed TNC sample into a ceramic TGA crucible.

-

Atmosphere: Purge the TGA furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min).

-

Temperature Program:

-

Equilibrate the sample at a starting temperature (e.g., 50°C).

-

Heat the sample at the same heating rate used in the corresponding DSC experiment to a final temperature where no further mass loss is observed (e.g., 600°C).

-

-

Data Analysis:

-

Generate a plot of mass vs. temperature.

-

Determine the onset temperature of mass loss and the temperature range over which decomposition occurs.

-

Calculate the percentage of mass loss. For pure TNC, this should approach 100%.

-

Data Integration and Cross-Validation

The cornerstone of this self-validating system is the comparison of DSC and TGA data. The onset temperature of the exothermic decomposition in the DSC thermogram should closely align with the onset of significant mass loss in the TGA curve. This correlation confirms that the observed exotherm is indeed due to the decomposition of the material.

Diagram: Integrated Experimental Workflow for TNC Thermal Analysis

Caption: Workflow for TNC thermal analysis, emphasizing safety and cross-validation.

Decoding the Data: TNC's Thermal Decomposition Profile

Mechanistic Insights: The Decomposition Pathway

The thermal decomposition of pure TNC is characterized as a complete, single-step process within a relatively narrow temperature range.[1][2] Studies have shown this range to be approximately 385-425°C.[1][2] The initial step in the decomposition of many nitroaromatic compounds is the fission of the C-NO₂ bond, which is generally the weakest bond in the molecule. This is followed by a complex series of secondary reactions involving the resulting radicals and gaseous products such as NOx, CO, and CO₂.

Diagram: Proposed Initial Steps of TNC Decomposition

Caption: Simplified pathway of the initial TNC thermal decomposition steps.

Kinetic Analysis: Quantifying the Decomposition Rate

To understand the stability and predict the lifetime of TNC, kinetic analysis is performed.[2] This involves conducting DSC experiments at multiple heating rates.[1] Model-free isoconversional methods, such as the Flynn-Wall-Ozawa (FWO) or Kissinger-Akahira-Sunose (KAS) methods, are commonly employed to determine the activation energy (Ea) of the decomposition process without assuming a specific reaction model.[8] These methods provide valuable parameters for assessing the thermal hazard of TNC.[1]

Tabulated Summary of Thermal Decomposition Parameters

The data obtained from DSC and TGA experiments can be summarized for clear comparison.

| Parameter | Symbol | Typical Value (Pure TNC) | Method of Determination |

| Melting Point | Tₘ | ~297°C | DSC (Endotherm Peak) |

| Decomposition Onset | Tₒ | ~370°C | DSC/TGA |

| Decomposition Peak | Tₚ | Varies with heating rate | DSC (Exotherm Peak) |

| Decomposition Range | ΔT | 385 - 425°C | TGA/DSC |

| Mass Loss | Δm | ~100% | TGA |

| Enthalpy of Decomposition | ΔH | Varies | DSC (Peak Integration) |

Note: The values presented are approximate and can vary based on purity, heating rate, and experimental conditions. The data is synthesized from literature values for pure TNC.

Factors Influencing Experimental Outcomes

Impact of Heating Rate

The heating rate has a significant effect on the observed decomposition temperatures. Higher heating rates will shift the onset and peak decomposition temperatures to higher values. This is a kinetic effect, as the system has less time to react at any given temperature. Therefore, it is crucial to report the heating rate alongside any thermal data.

Role of Sample Mass and Morphology

A larger sample mass can lead to thermal gradients within the sample, potentially broadening the decomposition peaks and lowering the observed onset temperature. The morphology of the sample (e.g., crystal size, packing density) can also influence heat transfer and reaction kinetics.

Influence of the Gaseous Atmosphere

While an inert atmosphere is standard for studying intrinsic thermal stability, the presence of oxygen (air) can lead to oxidative decomposition pathways, altering the reaction mechanism, energy release, and final products. For a comprehensive analysis, experiments in both inert and oxidative atmospheres can be insightful.

Conclusion and Future Directions

This guide has outlined a robust, safety-conscious, and scientifically rigorous approach to the thermal decomposition analysis of this compound. By synergistically employing DSC and TGA, researchers can obtain a comprehensive and self-validated dataset characterizing the material's thermal stability, energetic properties, and decomposition kinetics. Future research could focus on the detailed identification of decomposition products using techniques like TGA-FTIR or TGA-MS, providing deeper mechanistic insights. Furthermore, investigating the influence of additives and confinement on the thermal behavior of TNC will be critical for the development of advanced and safer energetic material formulations.

References

-

Pourmortazavi, S. M., et al. (2017). Effect of Nanomaterials on Thermal Stability of 1,3,6,8-Tetranitro Carbazole. Central European Journal of Energetic Materials, 14(1), pp. 183-196. [Link]

-

Pourmortazavi, S. M., et al. (2017). Effect of Nanomaterials on Thermal Stability of 1,3,6,8-Tetranitro Carbazole. ResearchGate. [Link]

-

Pourmortazavi, S. M., et al. (2017). Effect of Nanomaterials onThermal Stability of 1,3,6,8-Tetranitro Carbazole. ResearchGate. [Link]

-

Singh, S. K., & Price, D. W. (2013). This compound (TNC) Synthesis and Optimization. Defense Technical Information Center. [Link]

-

Klapötke, T. M., et al. (2012). Journal of Materials Chemistry PAPER. Open Access LMU. [Link]

-

Singh, S. K., & Price, D. W. (2013). This compound (TNC) Synthesis and Optimization. Defense Technical Information Center. [Link]

-

Missouri S&T. Chemical Safety - Environmental Health and Safety. [Link]

-